2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorinated phenoxy group, a furylmethyl group, and a pyrazolylacetamide moiety.
Preparation Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide involves several steps:
Formation of the phenoxy intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with chloroacetic acid in the presence of a base to form 2-(4-chloro-3-methylphenoxy)acetic acid.
Formation of the pyrazole intermediate: The furylmethyl group is introduced by reacting furfural with hydrazine to form 1-(2-furylmethyl)-1H-pyrazole.
Coupling reaction: The two intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Chemical Reactions Analysis
2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions:
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide can be compared with similar compounds such as:
(4-chloro-2-methylphenoxy)acetic acid: This compound shares the chlorinated phenoxy group but lacks the pyrazolylacetamide moiety.
1-(4-chloro-3-methylphenoxy)-3-[(2-furylmethyl)amino]-2-propanol: This compound has a similar structure but differs in the functional groups attached to the phenoxy ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H16ClN3O3 |
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Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C17H16ClN3O3/c1-12-9-13(4-5-15(12)18)24-11-17(22)20-16-6-7-19-21(16)10-14-3-2-8-23-14/h2-9H,10-11H2,1H3,(H,20,22) |
InChI Key |
JGIOZSBBKJNKCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=NN2CC3=CC=CO3)Cl |
Origin of Product |
United States |
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